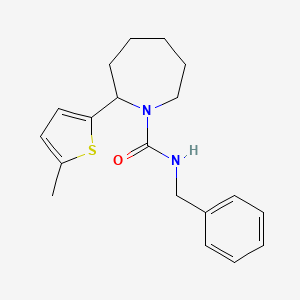![molecular formula C19H20ClN3O2 B5191620 2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)
2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as an antitumor and antiviral agent and have shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol is not well understood. However, researchers have proposed that the compound may act by inhibiting the growth of cancer cells by inducing apoptosis. Additionally, the compound may also inhibit the replication of viruses by interfering with their ability to bind to host cells.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity and is well-tolerated in animal models. The compound has also been shown to have a low potential for drug-drug interactions. However, more research is needed to understand the compound's exact biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol in lab experiments include its potential as an antitumor and antiviral agent, its low toxicity and potential for drug-drug interactions, and its well-tolerated nature in animal models. However, the limitations of using this compound include its unclear mechanism of action and the need for further research to understand its biochemical and physiological effects fully.
Future Directions
For research on 2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol include understanding its exact mechanism of action, studying its potential as an antitumor and antiviral agent in clinical trials, and exploring its potential applications in other fields such as agriculture and environmental science. Additionally, researchers can also investigate the compound's potential as a lead compound for the development of novel drugs.
Conclusion
This compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to understand the compound's exact mechanism of action and its potential as an antitumor and antiviral agent in clinical trials.
Synthesis Methods
The synthesis of 2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol involves multiple steps. The first step involves the reaction between 2-chlorobenzylamine and ethyl chloroacetate to form ethyl 2-(2-chlorobenzylamino)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorobenzyl)hydrazinecarboxamide. The final step involves the reaction between 2-(2-chlorobenzyl)hydrazinecarboxamide and benzyl chloromethyl ether in the presence of sodium hydroxide to form this compound.
properties
IUPAC Name |
2-[benzyl-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-9-5-4-8-16(17)12-18-21-19(25-22-18)14-23(10-11-24)13-15-6-2-1-3-7-15/h1-9,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSFDUJYXGGPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=NC(=NO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5191551.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)

![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)
![allyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5191580.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)

![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5191618.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)